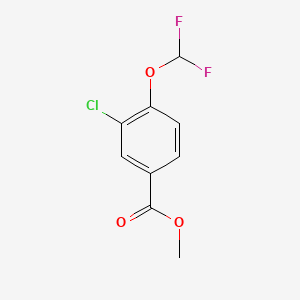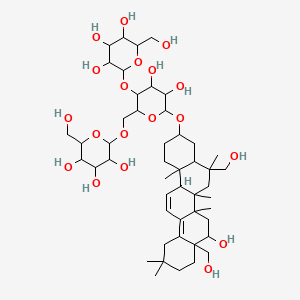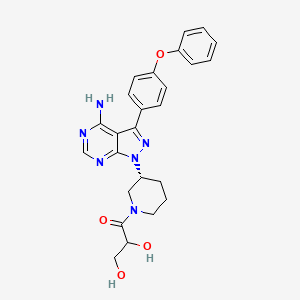
Higenamine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Higenamine Hydrobromide is a chemical compound derived from the natural product higenamine, which is found in various plants such as Aconitum. It has been traditionally used in Chinese medicine for the treatment of heart diseases, including heart failure, arrhythmia, and cardiac ischemia . This compound is known for its cardiovascular pharmacological effects and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Higenamine Hydrobromide can be synthesized through the extraction of higenamine from natural sources followed by its reaction with hydrobromic acid. The process involves:
- Extraction of higenamine from plant sources such as Aconitum.
- Purification of the extracted higenamine.
- Reaction of purified higenamine with hydrobromic acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques ensures the purity and quality of the final product. The reaction conditions are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Higenamine Hydrobromide undergoes various chemical reactions, including:
Oxidation: Higenamine can act as an antioxidant, undergoing oxidation reactions to neutralize free radicals.
Reduction: It can participate in reduction reactions, particularly in biological systems where it acts as a reducing agent.
Substitution: Higenamine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of higenamine .
Scientific Research Applications
Higenamine Hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: this compound is studied for its effects on cellular metabolism and signaling pathways.
Medicine: It is used in the study of cardiovascular diseases, particularly for its cardioprotective effects.
Mechanism of Action
Higenamine Hydrobromide exerts its effects through multiple molecular targets and pathways:
Cardiovascular Effects: It acts as a β-adrenergic receptor agonist, increasing heart rate and contractility.
Antioxidant Activity: Higenamine exhibits antioxidant properties by neutralizing free radicals and reducing oxidative stress.
Signaling Pathways: It regulates various signaling pathways, including the LKB1/AMPKα/Sirt1 pathway, β2-adrenergic receptor/PI3K/AKT cascade, and ASK1/MAPK (ERK, P38)/NF-kB signaling pathway.
Comparison with Similar Compounds
Higenamine Hydrobromide is unique compared to other similar compounds due to its specific pharmacological profile and molecular targets. Similar compounds include:
Dobutamine: A synthetic catecholamine with similar β-adrenergic receptor agonist activity.
Isoproterenol: Another β-adrenergic receptor agonist used in the treatment of bradycardia and heart block.
This compound stands out due to its natural origin and broader range of biological activities, including its antioxidant and anti-inflammatory properties .
Properties
CAS No. |
63604-85-3 |
|---|---|
Molecular Formula |
C16H19BrNO3+ |
Molecular Weight |
353.236 |
IUPAC Name |
[4-[(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]phenyl]oxidanium;bromide |
InChI |
InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/p+1 |
InChI Key |
KNUKFIRMGSQPEM-UHFFFAOYSA-O |
SMILES |
C1C[NH2+]C(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)[OH2+].[Br-] |
Synonyms |
1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol Hydrobromide; _x000B_(+/-)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol Hydrobromide; (+/-)-O-demethyl-Coclaurine Hydrobromide; (RS)-Norcoclaurine Hydrobromide; (+/-) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,6-Dihydro-6,6-diMethyl-2-propyl-3-[[2'-[2-(triphenylMethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-4H-furo[3,4-d]iMidazol-4-one](/img/structure/B565851.png)

![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)


![4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride](/img/structure/B565859.png)



